

Technical Guide: Spectroscopic and Spectrometric Analysis of 2-Amino-5-bromo-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylpyrimidine

Cat. No.: B102953

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **2-Amino-5-bromo-4-methylpyrimidine**. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic and analytical workflows.

Compound Overview

2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine with the molecular formula $C_5H_6BrN_3$. Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyrimidine ring, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Accurate characterization of this compound is critical for ensuring the quality and integrity of subsequent synthetic steps and final products.

Molecular Structure:

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for **2-Amino-5-bromo-4-methylpyrimidine**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.22	Singlet	1H	H-6 (Pyrimidine ring)
5.02	Broad Singlet	2H	-NH ₂ (Amino group)
2.44	Singlet	3H	-CH ₃ (Methyl group)
Solvent: CDCl ₃			

¹³C NMR Spectroscopic Data

While a specific experimental ¹³C NMR spectrum for **2-Amino-5-bromo-4-methylpyrimidine** is not readily available in the searched literature, typical chemical shift ranges for substituted pyrimidines can provide an estimation.^[1] The expected signals would correspond to the five carbon atoms of the pyrimidine ring and the methyl group. The carbon attached to the bromine atom (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other ring carbons (C2, C4, and C6) and the methyl carbon would appear in their characteristic regions.

Mass Spectrometry Data

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.

m/z Value	Ion	Description
188.0 / 190.0	[M+H] ⁺	Protonated molecular ion, showing the characteristic isotopic pattern for a bromine-containing compound.

Ionization Method:
Electrospray Ionization (ESI) or similar soft ionization technique.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical data. The following are generalized protocols for obtaining NMR and mass spectrometry data for compounds such as **2-Amino-5-bromo-4-methylpyrimidine**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-Amino-5-bromo-4-methylpyrimidine**.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (^1H NMR):

- Spectrometer: 300-500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Solvent: CDCl_3
- Temperature: 298 K

- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-5 seconds
- Referencing: The residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) is typically used as the internal reference.

Mass Spectrometry Protocol

Sample Preparation:

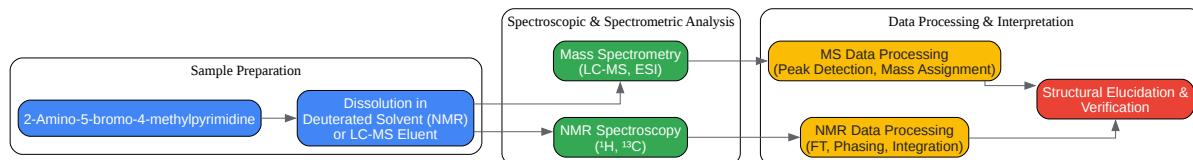
- Prepare a stock solution of **2-Amino-5-bromo-4-methylpyrimidine** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase solvent.

Instrumental Parameters (LC-MS with ESI):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-400 °C.
- Nebulizer Gas (Nitrogen) Flow: 5-10 L/min.

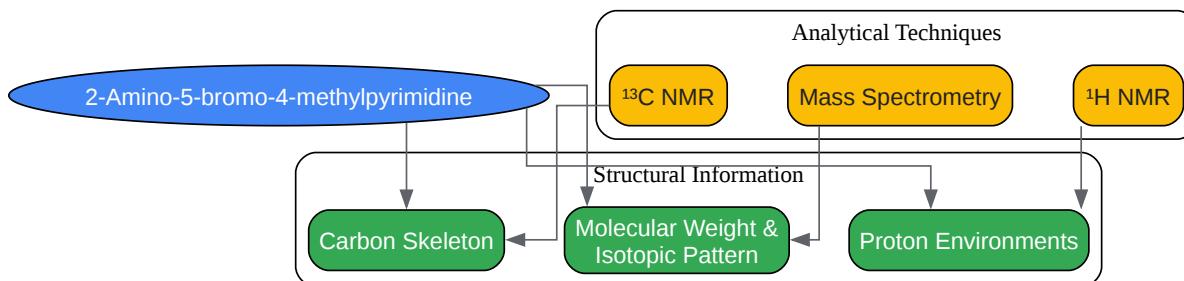
Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the analysis of **2-Amino-5-bromo-4-methylpyrimidine**.



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Caption: General experimental workflow for NMR and MS analysis.



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Caption: Logical relationships in structural characterization.

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References

- 1. researchgate.net [researchgate.net]
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